molecular formula C11H20N2O5 B8266127 (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B8266127
M. Wt: 260.29 g/mol
InChI Key: CGMQVXPBMLTDSL-ZETCQYMHSA-N
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Description

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a compound commonly used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is often used to protect amines during chemical reactions . This compound is particularly valuable in the synthesis of peptides and other complex molecules due to its stability and ease of removal under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

(S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves the protection of the amino group by the BOC group. This protection prevents unwanted side reactions during synthesis. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Known for its stability and ease of removal under acidic conditions.

    (S)-Methyl 5-amino-4-((benzyloxycarbonyl)amino)-5-oxopentanoate: Similar to the BOC-protected compound but uses a benzyloxycarbonyl (Cbz) protecting group, which is removed under hydrogenation conditions.

    (S)-Methyl 5-amino-4-((fluorenylmethyloxycarbonyl)amino)-5-oxopentanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

Uniqueness

The uniqueness of this compound lies in its BOC protecting group, which offers a balance of stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amines are crucial .

Properties

IUPAC Name

methyl (4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(12)15)5-6-8(14)17-4/h7H,5-6H2,1-4H3,(H2,12,15)(H,13,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMQVXPBMLTDSL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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